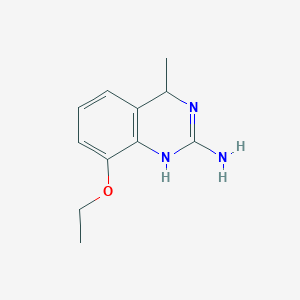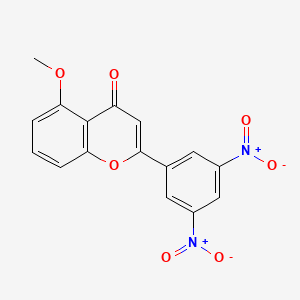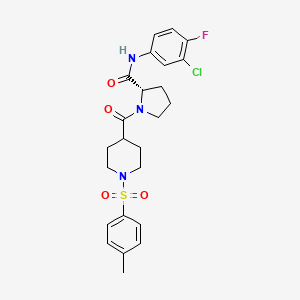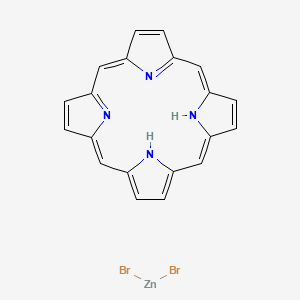
Acetic acid;4-(dimethoxymethyl)-2,6-dimethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;4-(dimethoxymethyl)-2,6-dimethoxyphenol is a complex organic compound with a unique structure that includes both acetic acid and phenol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-(dimethoxymethyl)-2,6-dimethoxyphenol typically involves the reaction of 2,6-dimethoxyphenol with formaldehyde and acetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control of reaction conditions and higher yields. The use of catalysts, such as sulfuric acid or hydrochloric acid, can also enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;4-(dimethoxymethyl)-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and acids (sulfuric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Acetic acid;4-(dimethoxymethyl)-2,6-dimethoxyphenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;4-(dimethoxymethyl)-2,6-dimethoxyphenol involves its interaction with various molecular targets and pathways. The phenol group can interact with enzymes and proteins, leading to changes in their activity. The acetic acid group can participate in metabolic pathways, influencing cellular processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with hydrophobic regions of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxyacetic acid: A derivative of acetic acid with a methoxy group.
Benzeneacetic acid, 3,4-dimethoxy-, methyl ester: A similar compound with a benzene ring and methoxy groups.
Uniqueness
Acetic acid;4-(dimethoxymethyl)-2,6-dimethoxyphenol is unique due to its combination of acetic acid and phenol functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
914093-25-7 |
|---|---|
Formule moléculaire |
C13H20O7 |
Poids moléculaire |
288.29 g/mol |
Nom IUPAC |
acetic acid;4-(dimethoxymethyl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C11H16O5.C2H4O2/c1-13-8-5-7(11(15-3)16-4)6-9(14-2)10(8)12;1-2(3)4/h5-6,11-12H,1-4H3;1H3,(H,3,4) |
Clé InChI |
YXIWKAAKGFMTQA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.COC1=CC(=CC(=C1O)OC)C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cycloheptyl-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12620535.png)

![1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole](/img/structure/B12620541.png)

![1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12620545.png)
![2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B12620561.png)

![2-[2-(Methoxymethyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B12620578.png)
![2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12620581.png)




![2-Methoxy-5-{4-[4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl}pyridine](/img/structure/B12620598.png)
